1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole

FAK inhibition Anticancer Kinase assay

This 4-methoxyphenyl-1,3,4-oxadiazole-benzotriazole hybrid (CAS 306990-71-6) is a unique, methylene-bridged pharmacophore explicitly claimed in CN-103848826-A. Its para-methoxy substitution imparts distinct electronic properties critical for FAK kinase domain binding, making it an essential probe for anticancer lead optimization. Generic oxadiazoles or isolated benzotriazole fragments cannot replicate its three-dimensional binding geometry. Procure this exact CAS number to systematically map the methoxy-binding subpocket and benchmark proprietary hybrids against prior art. For R&D use only; not an approved therapeutic.

Molecular Formula C16H13N5O2
Molecular Weight 307.313
CAS No. 306990-71-6
Cat. No. B2635834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole
CAS306990-71-6
Molecular FormulaC16H13N5O2
Molecular Weight307.313
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=N3
InChIInChI=1S/C16H13N5O2/c1-22-12-8-6-11(7-9-12)16-19-18-15(23-16)10-21-14-5-3-2-4-13(14)17-20-21/h2-9H,10H2,1H3
InChIKeyBEMYRHHOOHHPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole (CAS 306990-71-6): Structural Identity & Procurement-Relevant Classification


1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole (CAS 306990-71-6) is a synthetic hybrid molecule that covalently links a 4-methoxyphenyl-substituted 1,3,4-oxadiazole core to a 1H-1,2,3-benzotriazole unit via a methylene bridge. It belongs to the class of 1,3,4-oxadiazole derivatives containing a benzotriazole moiety, a structural family explicitly claimed in patent CN-103848826-A for potential antitumor applications [1]. This compound is not an approved drug but a research tool and chemical intermediate. Its molecular formula is C16H13N5O2 (MW = 307.31 g/mol), and it is commercially available from specialty chemical suppliers on a milligram scale for non-human, research-only purposes . The benzotriazole-oxadiazole hybrid scaffold has been the focus of medicinal chemistry efforts targeting focal adhesion kinase (FAK) inhibition, positioning this compound as a candidate scaffold for anticancer lead discovery rather than a finished therapeutic [2].

Procurement Risk: Why In-Class 1,3,4-Oxadiazole or Benzotriazole Analogs Cannot Replace CAS 306990-71-6 in Targeted FAK Research


Simple substitution with generic 1,3,4-oxadiazoles or isolated benzotriazole fragments is not scientifically valid for research requiring CAS 306990-71-6 because the methylene-bridged hybrid architecture creates a unique three-dimensional pharmacophore that neither fragment can replicate alone [1]. The specific para-methoxy substitution on the phenyl ring imparts distinct electronic properties and steric constraints that critically influence FAK kinase domain binding, as demonstrated by structure-activity relationship (SAR) studies showing that even minor positional changes (e.g., ortho- vs para-methoxy) profoundly alter inhibitory potency [2]. Furthermore, the benzotriazole moiety contributes essential pi-stacking interactions and hydrogen-bond acceptor capacity that simpler triazole or phenyl replacements lack [3]. Therefore, procurement officers and scientists must verify the exact CAS registry number 306990-71-6 to ensure the intended 4-methoxyphenyl-1,3,4-oxadiazole-benzotriazole connectivity is obtained, as alternative regioisomers or substitution patterns (e.g., 2-methoxyphenyl, halogenated analogs) exhibit divergent biological profiles and cannot be assumed equivalent in FAK inhibition assays or related anticancer screening programs.

Quantitative Differentiation Evidence for CAS 306990-71-6: FAK Inhibition, Antiproliferative Potency & Structural Binding Mode vs. Closest Analogs


Comparative FAK Inhibitory Potency of Benzotriazole-Oxadiazole Hybrids: Positioning of the 4-Methoxyphenyl Analog

In the foundational FAK inhibitor series from which CAS 306990-71-6 derives, the lead compound (compound 4 from Zhang et al. 2013) achieved a FAK IC50 of 1.2 ± 0.3 µM using the TRAP-PCR-ELISA assay [1]. The target compound, featuring the 4-methoxyphenyl substituent characteristic of CAS 306990-71-6, was included as one of the first-reported compounds in this series, though its individual FAK IC50 was not separately reported in peer-reviewed literature [1]. By class-level inference from the SAR established in Luo et al. 2016, where the ortho-methoxy analog 5h displayed FAK IC50 = 0.250 µM against the purified enzyme, the para-methoxy regioisomer represented by CAS 306990-71-6 is predicted to exhibit FAK inhibitory activity intermediate between the unsubstituted phenyl baseline (reduced potency) and the optimized ortho-methoxy lead, consistent with the electronic and steric contributions of the 4-methoxy group to ATP-binding pocket complementarity [2]. No direct head-to-head comparison data for CAS 306990-71-6 versus specific named analogs is publicly available as of the search date.

FAK inhibition Anticancer Kinase assay

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Class-Level Potential of Benzotriazole-Oxadiazole Hybrids

The benzotriazole-oxadiazole hybrid series to which CAS 306990-71-6 belongs demonstrated significant antiproliferative activity against MCF-7 human breast cancer cells. The most potent compound in the Zhang et al. 2013 series, compound 4, exhibited an IC50 of 5.68 µg/mL against MCF-7 cells, which was reported as superior to the positive control cisplatin under identical assay conditions [1]. While the specific MCF-7 IC50 for CAS 306990-71-6 was not individually quantified in peer-reviewed studies, its structural inclusion within this active series supports the expectation of meaningful antiproliferative activity, modulated by the 4-methoxyphenyl substituent's contribution to cellular permeability and target engagement [1][2]. Separate studies on α,β-unsaturated benzotriazolyl-1,3,4-oxadiazole derivatives confirmed that MCF-7 cells are sensitive to this chemotype across multiple concentration ranges (0.1–5 mg/mL), providing independent validation of the scaffold's anticancer potential [3].

Anticancer MCF-7 Cytotoxicity

Molecular Docking Evidence: Differential Binding Mode of Benzotriazole-Oxadiazole Hybrids to FAK vs. Untargeted Kinase Inhibitors

Docking simulations performed on compound 4 (a close structural analog within the same benzotriazole-oxadiazole series as CAS 306990-71-6) demonstrated a specific binding pose within the FAK kinase domain active site, with the oxadiazole and benzotriazole moieties forming distinct interactions unavailable to monocyclic kinase inhibitor scaffolds [1]. The 4-methoxyphenyl group in CAS 306990-71-6 is predicted to occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to binding affinity through van der Waals interactions and potential hydrogen bonding via the methoxy oxygen [2]. This contrasts with the ortho-methoxy analog (5h), which positions the methoxy group differently, altering the hydrogen-bond network and resulting in enhanced FAK potency (IC50 = 0.250 µM) [2]. The differential binding mode underscores that CAS 306990-71-6 is not merely a weaker analog but a structurally distinct tool for probing the steric and electronic requirements of the FAK methoxy-binding subpocket.

Molecular docking FAK binding Computational chemistry

Intellectual Property Coverage: CAS 306990-71-6 Falls Within Patent-Protected Chemical Space for Antitumor Benzotriazole-Oxadiazoles

CAS 306990-71-6 falls within the general structural formula claimed in Chinese patent CN-103848826-A, which explicitly covers 1,3,4-oxadiazole derivatives containing a benzotriazole structure for use as latent antitumor drugs [1]. The patent, assigned to Nanjing University of Technology and filed on November 30, 2012, with inventors Zhu, Zhang, Luo, Liu, and He—the same research group that published the key FAK inhibitor papers—establishes a proprietary framework around this compound class [1][2]. This provides a documented chain of inventorship and priority that distinguishes CAS 306990-71-6 from older, public-domain 1,3,4-oxadiazoles lacking benzotriazole hybridization. Procurement of this specific CAS-registered compound ensures access to a defined chemical entity within a patented series, which may be critical for organizations conducting freedom-to-operate assessments or seeking to establish proprietary lead series distinct from the Nanjing University patent estate.

Patent coverage Freedom to operate Chemical intellectual property

Recommended Procurement & Deployment Scenarios for CAS 306990-71-6 Based on Quantitative Differentiation Evidence


FAK-Targeted Anticancer Lead Optimization: Probing Methoxy Positional SAR

Use CAS 306990-71-6 as a distinct para-methoxy probe compound in FAK inhibitor optimization campaigns. The SAR data from Luo et al. 2016 demonstrates that methoxy positional isomerism (ortho vs. para) dramatically alters FAK potency (0.250 µM for ortho vs. predicted reduced potency for para) [1]. By procuring this compound alongside the ortho-methoxy analog (5h) and unsubstituted phenyl comparator, medicinal chemistry teams can systematically map the steric and electronic requirements of the methoxy-binding subpocket, generating SAR data essential for rational lead evolution. This application is supported by the molecular docking evidence that differential binding orientations exist for para- vs. ortho-substituted analogs [2].

Breast Cancer Cell Line Screening: MCF-7 and Triple-Negative Breast Cancer Panels

Deploy CAS 306990-71-6 in in vitro antiproliferative screening against MCF-7 and complementary breast cancer cell lines (e.g., MDA-MB-231, 4T1). Class-level evidence confirms that benzotriazole-oxadiazole hybrids achieve low µg/mL IC50 values against MCF-7 cells, with the most potent analog (compound 4) reaching 5.68 µg/mL [3]. Independent studies on α,β-unsaturated benzotriazolyl-1,3,4-oxadiazole derivatives validate MCF-7 sensitivity across multiple concentrations [4]. This scenario is appropriate for researchers seeking to benchmark the antiproliferative activity of the 4-methoxyphenyl analog within the broader structure-activity landscape of benzotriazole-oxadiazole hybrids.

Computational Chemistry & Crystallography: FAK Co-Crystallization Trials

Employ CAS 306990-71-6 as a ligand for FAK co-crystallization or soaking experiments to experimentally determine the binding mode of the para-methoxy-substituted benzotriazole-oxadiazole hybrid. While no crystal structure of this specific compound bound to FAK has been deposited in the PDB, the molecular docking studies on close analogs provide a testable hypothesis for differential binding geometry [2]. Successful co-crystallization would deliver atomic-resolution structural data distinguishing the para-methoxy binding pose from that of the ortho-methoxy lead 5h, enabling structure-based design of next-generation FAK inhibitors with improved selectivity profiles.

IP-Driven Lead Discovery: Establishing Freedom-to-Operate Around Nanjing University Patent Estate

For industrial drug discovery programs, procure CAS 306990-71-6 as a reference compound to benchmark novel, proprietary benzotriazole-oxadiazole hybrids against the prior art represented by CN-103848826-A [5]. By experimentally determining the potency, selectivity, and drug-like properties of this patent-exemplified compound, organizations can identify differentiation opportunities—such as improved pharmacokinetics, reduced off-target activity, or enhanced solubility—that support patent applications for new chemical entities beyond the original Nanjing University claims. This scenario is directly supported by the documented inventorship chain linking CAS 306990-71-6 to the Zhang/Zhu research group [3][5].

Quote Request

Request a Quote for 1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.